(2S,3R)-3-Hydroxynorvaline
Overview
Description
The compound “(2S,3R)-3-Hydroxynorvaline” belongs to a class of organic compounds known as amino acids. These are compounds containing an amino group and a carboxylic acid group . The (2S,3R) notation indicates the stereochemistry of the molecule, which refers to the spatial arrangement of the atoms .
Synthesis Analysis
While specific synthesis methods for “(2S,3R)-3-Hydroxynorvaline” were not found, similar compounds have been synthesized using various methods. For instance, a synthetic pathway toward atazanavir requires a tert-butyl-(2S,3R)-4-chloro-3-hydroxy-1-phenylbutan-2-ylcarbamate intermediate .Molecular Structure Analysis
The molecular structure of a compound like “(2S,3R)-3-Hydroxynorvaline” would include the arrangement of atoms and the chemical bonds that hold the atoms together . The (2S,3R) notation indicates the configuration of the chiral centers in the molecule .Chemical Reactions Analysis
In general, amino acids can undergo a variety of chemical reactions, including peptide bond formation, decarboxylation, and transamination . The specific reactions that “(2S,3R)-3-Hydroxynorvaline” can undergo would depend on its specific structure.Physical And Chemical Properties Analysis
Physical and chemical properties of a compound like “(2S,3R)-3-Hydroxynorvaline” would include its molecular weight, solubility, melting point, and pKa values . These properties can influence how the compound behaves in biological systems or in chemical reactions.Scientific Research Applications
Insulin Secretion and Diabetes Research
- (2S,3R,4S) 4-hydroxyisoleucine and related compounds, including (2S,3R)-3-hydroxynorvaline, have been studied for their insulinotropic properties. They potentiate insulin release in isolated rat pancreas and islets at micromolar concentrations (Broca et al., 2000).
Stress Response in Plants
- 5-Hydroxynorvaline, a closely related compound, was found to accumulate in maize leaves under stress conditions, such as insect feeding and abiotic stress, indicating a possible role in plant defense mechanisms (Yan et al., 2014).
Protein Synthesis and Cellular Processes
- Hydroxynorvaline has been shown to inhibit the assembly and secretion of procollagen by incorporation into procollagen molecules, affecting cellular protein synthesis and secretion processes (Christner et al., 1975).
Developmental Biology and Toxicology
- 3-Hydroxynorvaline has demonstrated toxic and teratogenic effects in developing chicken and mouse embryos, indicating its potential as a model compound for studying developmental processes and toxicology (Louw et al., 2005).
Biochemical Characterization of Novel Compounds
- Studies on isolating and characterizing different forms of hydroxynorvaline from natural sources have contributed to the understanding of amino acid diversity in nature and their biochemical properties (Matzinger et al., 1972).
Protein Oxidation and Free Radical Damage
- Research on valine hydroperoxides and hydroxides, including forms of hydroxynorvaline, helps in understanding the effects of free radical damage on amino acids, peptides, and proteins, which is crucial in studying oxidative stress (Fu et al., 1995).
Enzymatic Production of Modified Amino Acids
- The enzymatic characteristics of l-isoleucine dioxygenase from Bacillus thuringiensis, which produces various hydroxynorvaline derivatives, show potential for the industrial production of modified amino acids (Hibi et al., 2011).
Synthesis and Pharmaceutical Applications
- Research into efficient methods for synthesizing hydroxynorvaline derivatives contributes to pharmaceutical development and the production of novel compounds (García et al., 2000).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S,3R)-2-amino-3-hydroxypentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-2-3(7)4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)/t3-,4+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVJIYCMHMKTPB-DMTCNVIQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]([C@@H](C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449498 | |
Record name | (2S,3R)-3-HYDROXYNORVALINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-3-Hydroxynorvaline | |
CAS RN |
10148-67-1 | |
Record name | (2S,3R)-3-HYDROXYNORVALINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.